molecular formula C17H16O3 B8176992 Ethyl (e)-3-(4-phenoxyphenyl)acrylate CAS No. 2509-20-8

Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Cat. No.: B8176992
CAS No.: 2509-20-8
M. Wt: 268.31 g/mol
InChI Key: PWDOUGMRFQWZBH-JLHYYAGUSA-N
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Description

Ethyl (e)-3-(4-phenoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of an ethyl ester group attached to a phenoxyphenyl-substituted acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (e)-3-(4-phenoxyphenyl)acrylate typically involves the esterification of (e)-3-(4-phenoxyphenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (e)-3-(4-phenoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the acrylate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (e)-3-(4-phenoxyphenyl)acrylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl (e)-3-(4-phenoxyphenyl)acrylate exerts its effects depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (e)-3-(4-methoxyphenyl)acrylate
  • Ethyl (e)-3-(4-chlorophenyl)acrylate
  • Ethyl (e)-3-(4-nitrophenyl)acrylate

Uniqueness

Ethyl (e)-3-(4-phenoxyphenyl)acrylate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOUGMRFQWZBH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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